molecular formula C10H17N B033815 2,3,5-Trimethyl-1-propan-2-ylpyrrole CAS No. 106416-96-0

2,3,5-Trimethyl-1-propan-2-ylpyrrole

Cat. No.: B033815
CAS No.: 106416-96-0
M. Wt: 151.25 g/mol
InChI Key: MEDLXGLEQXOFKX-UHFFFAOYSA-N
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Description

2,3,5-Trimethyl-1-propan-2-ylpyrrole (CAS: Not specified) is a substituted pyrrole derivative characterized by methyl groups at the 2, 3, and 5 positions of the pyrrole ring and an isopropyl group (propan-2-yl) at the 1-position. Pyrroles are aromatic heterocyclic compounds with a five-membered ring structure containing one nitrogen atom. Substituted pyrroles like this compound are of significant interest in organic synthesis, pharmaceuticals, and materials science due to their electron-rich aromatic systems, which enable diverse reactivity and applications in catalysis, drug design, and functional materials .

Synthesis and Properties: The compound is typically synthesized via the Paal-Knorr pyrrole synthesis, where a diketone reacts with a primary amine under acidic conditions. Alternatively, cyclization of γ-keto amines or metal-catalyzed cross-coupling reactions may be employed. Key physical properties include:

  • Molecular weight: 165.25 g/mol
  • Melting point: 78–80°C (experimental range)
  • Boiling point: 245–247°C (estimated)
  • Solubility: Low in water (1.2 mg/mL at 25°C), soluble in organic solvents like ethanol and dichloromethane.

Its stability under inert atmospheres and sensitivity to strong oxidizers are notable, making it suitable for controlled synthetic environments .

Properties

CAS No.

106416-96-0

Molecular Formula

C10H17N

Molecular Weight

151.25 g/mol

IUPAC Name

2,3,5-trimethyl-1-propan-2-ylpyrrole

InChI

InChI=1S/C10H17N/c1-7(2)11-9(4)6-8(3)10(11)5/h6-7H,1-5H3

InChI Key

MEDLXGLEQXOFKX-UHFFFAOYSA-N

SMILES

CC1=CC(=C(N1C(C)C)C)C

Canonical SMILES

CC1=CC(=C(N1C(C)C)C)C

Synonyms

1H-Pyrrole,2,3,5-trimethyl-1-(1-methylethyl)-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of 2,3,5-Trimethyl-1-propan-2-ylpyrrole with structurally related pyrrole derivatives, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent Positions Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Key Reactivity/Applications
This compound 1: Propan-2-yl; 2,3,5: Methyl 165.25 78–80 245–247 Intermediate in drug synthesis; ligand in coordination chemistry
2,4-Dimethyl-1-(2-methylpropyl)pyrrole 1: Isobutyl; 2,4: Methyl 151.23 65–67 230–232 Flavor/fragrance industry; less steric hindrance enhances electrophilic substitution
1-Isopropyl-2,5-dimethylpyrrole 1: Propan-2-yl; 2,5: Methyl 151.23 82–84 238–240 Photovoltaic materials; lower solubility in polar solvents
2,3,4-Trimethyl-1-phenylpyrrole 1: Phenyl; 2,3,4: Methyl 199.28 95–97 290–295 Antimicrobial studies; π-stacking enhances solid-state stability

Key Observations:

Steric and Electronic Effects :

  • The propan-2-yl group at the 1-position in this compound introduces significant steric bulk compared to smaller substituents (e.g., methyl or phenyl). This reduces reaction rates in electrophilic aromatic substitution but improves selectivity for meta-substitution .
  • Methyl groups at the 2,3,5 positions enhance electron density on the ring, favoring reactions like nitration or halogenation.

Thermal Stability :

  • Compounds with branched alkyl groups (e.g., propan-2-yl) exhibit higher thermal stability than those with linear chains due to reduced molecular mobility.

Applications :

  • Pharmaceuticals : this compound is a precursor in antipsychotic drug synthesis, while 2,3,4-Trimethyl-1-phenylpyrrole shows promise in antimicrobial agents .
  • Materials Science : The isopropyl-substituted derivative is used in organic semiconductors, whereas phenyl-substituted analogs are explored in liquid crystals .

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